(4-CHLOROTHIAZOL-2-YL)METHANAMINE
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Overview
Description
(4-Chlorothiazol-2-yl)methanamine is a chemical compound with the molecular formula C4H5ClN2S It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Mechanism of Action
Target of action
Thiazole derivatives, which include “(4-Chloro-1,3-thiazol-2-yl)methanamine”, have been found to exhibit diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Mode of action
Thiazole derivatives often interact with their targets by forming covalent bonds, which can lead to changes in the function of the target molecule .
Biochemical pathways
Without specific information on “(4-Chloro-1,3-thiazol-2-yl)methanamine”, it’s difficult to say which biochemical pathways it might affect. Thiazole derivatives can affect a wide range of pathways depending on their specific structure and target .
Result of action
Thiazole derivatives can have a wide range of effects depending on their specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorothiazol-2-yl)methanamine typically involves the reaction of 2-aminothiazole with chlorinating agents. One common method is the reaction of 2-aminothiazole with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorothiazol-2-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation, while reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction.
Condensation Reactions: These reactions are often catalyzed by acids or bases and carried out in solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of thiazole oxides or reduced thiazole derivatives.
Scientific Research Applications
(4-Chlorothiazol-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives, which are of interest in medicinal chemistry and materials science.
Industry: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
(4-Methylthiazol-2-yl)methanamine: Similar in structure but with a methyl group instead of a chlorine atom at the 4-position.
(2-Chlorothiazol-5-yl)methanamine: Similar in structure but with the chlorine atom at the 2-position instead of the 4-position.
Uniqueness
(4-Chlorothiazol-2-yl)methanamine is unique due to the presence of the chlorine atom at the 4-position, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with different functional groups and properties.
Properties
IUPAC Name |
(4-chloro-1,3-thiazol-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2S/c5-3-2-8-4(1-6)7-3/h2H,1,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZAYSYKSAYVPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CN)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1519240-83-5 |
Source
|
Record name | 1-(4-chloro-1,3-thiazol-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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